Tert-butyl benzyl(1-formylcyclopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

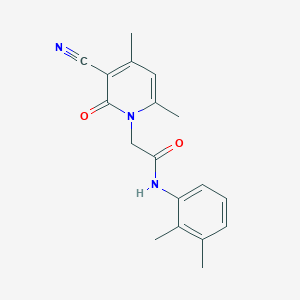

Tert-butyl benzyl(1-formylcyclopropyl)carbamate is a chemical compound with the molecular formula C9H15NO3 . It has an average mass of 185.220 Da and a monoisotopic mass of 185.105194 Da . It is also known by its IUPAC name, 2-Methyl-2-propanyl (1-formylcyclopropyl)carbamate .

Synthesis Analysis

The synthesis of Tert-butyl benzyl(1-formylcyclopropyl)carbamate involves a reaction where a solution of oxalyl dichloride in DCM is mixed with DMSO and NEt3. This solution is stirred at -78C for 1 hour. Then a solution of compound 2 in 2 mL DCM is added . The synthesis process results in the formation of tert-butyl 1 -formylcyclopropylcarbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl benzyl(1-formylcyclopropyl)carbamate is represented by the formula C9H15NO3 . The compound has a complex structure that includes a carbamate group, a tert-butyl group, and a formylcyclopropyl group .Physical And Chemical Properties Analysis

Tert-butyl benzyl(1-formylcyclopropyl)carbamate has several physical and chemical properties. It has an ACD/LogP of 0.42, and it has 4 H bond acceptors and 1 H bond donor. It also has 4 freely rotating bonds and a polar surface area of 55.4 Å 2. The compound has an index of refraction of 1.477, a molar refractivity of 47.538 cm 3, and a molar volume of 168.094 cm 3. It has a polarizability of 18.846×10 -24 cm 3, a surface tension of 37.556 dyne/cm, and a density of 1.102 g/cm 3. The compound has a flash point of 123.568 °C, an enthalpy of vaporization of 51.946 kJ/mol, and a boiling point of 280.708 °C at 760 mmHg. It has a vapour pressure of 0.004 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Metalation and Alkylation

Tert-butyl carbamate derivatives, such as tert-butyl benzyl(1-formylcyclopropyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon. This reaction is rapid and efficient with a variety of electrophiles. Specifically, metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane can prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Enantioselective Synthesis

Tert-butyl benzyl(1-formylcyclopropyl)carbamate is used in the enantioselective synthesis of benzyl 4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step involves iodolactamization for the efficient functionalization of the molecule (Campbell et al., 2009).

Detection of Volatile Acid Vapors

Derivatives of tert-butyl benzyl(1-formylcyclopropyl)carbamate, specifically benzothizole modified carbazole derivatives, have been synthesized for detecting volatile acid vapors. These compounds exhibit strong blue fluorescence and are efficient in detecting acids like TFA, HCl, and HNO3 due to their good adsorption and diffusion in 3D nanofiber networks (Jiabao Sun et al., 2015).

Hydrogen Bond-Based Crystal Packing

Tert-butyl benzyl(1-formylcyclopropyl)carbamate derivatives have been synthesized and structurally characterized, displaying an interplay of strong and weak hydrogen bonds in their crystal packing. This research helps in understanding the molecular environments and interactions experienced by different molecules in asymmetric units, contributing to the study of crystallography and molecular structure (Das et al., 2016).

Preparation as N-(Boc) Nitrone Equivalents

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including tert-butyl benzyl(1-formylcyclopropyl)carbamate derivatives, have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones. These compounds are significant as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis of Polymerisable Antioxidants

Research has been conducted on synthesizing monomeric antioxidants containing hindered phenol, using tert-butyl benzyl(1-formylcyclopropyl)carbamate derivatives. These antioxidants have shown effectiveness in protecting polypropylene against thermal oxidation and are capable of copolymerizing with vinyl monomers (Pan, Liu, & Lau, 1998).

Synthesis of Insecticide Analogues

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, closely related to tert-butyl benzyl(1-formylcyclopropyl)carbamate, has been used to synthesize spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This research highlights the potential of such derivatives in developing novel insecticides (Brackmann et al., 2005).

Deprotection in Organic Synthesis

Studies have shown the effectiveness of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, including tert-butyl benzyl(1-formylcyclopropyl)carbamate derivatives. This method is environmentally benign and offers good selectivity, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

Wirkmechanismus

Mode of Action

Carbamates are generally known to interact with their targets by forming a covalent bond, leading to changes in the target’s function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl benzyl(1-formylcyclopropyl)carbamate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

tert-butyl N-benzyl-N-(1-formylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17(16(12-18)9-10-16)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBHFSLKFRUMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)

![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea](/img/structure/B2434429.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)

![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)